7-Fluoro-2,3-dihydro-1H-inden-4-amine
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Overview
Description
7-Fluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated amine derivative of indene. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 4th position of the indene ring. It has a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of an indene precursor followed by amination. One common method involves the reaction of 7-fluoroindene with ammonia or an amine under suitable conditions to introduce the amine group at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
7-Fluoro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
- 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
- 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
- 3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: 7-Fluoro-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated indene derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-inden-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNZRPHDXBGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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